molecular formula C36H52ClMnN2O2 B161077 (S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride CAS No. 135620-04-1

(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride

Cat. No.: B161077
CAS No.: 135620-04-1
M. Wt: 635.2 g/mol
InChI Key: LJVAWOSDJSQANR-ARDORAJISA-K
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Description

(S,S)-(+)-N,N′ -Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride is a metal-salen complex that can catalyze a variety of asymmetric transformations.

Mechanism of Action

Target of Action

The primary target of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride, also known as (S,S)-Jacobsen’s catalyst , is olefins . Olefins are a class of compounds, also known as alkenes, that are characterized by the presence of carbon-carbon double bonds. They play a crucial role in many chemical reactions due to their reactivity.

Mode of Action

This compound interacts with its targets (olefins) through a process known as asymmetric epoxidation . In this reaction, the manganese(III) center of the catalyst is responsible for the transfer of an oxygen atom to the olefin, resulting in the formation of an epoxide . The chiral environment provided by the ligand allows for the selective formation of one enantiomer of the epoxide over the other .

Biochemical Pathways

The asymmetric epoxidation of olefins is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting epoxides can undergo further reactions to produce a wide range of products, depending on the downstream pathways involved.

Result of Action

The primary result of the action of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride is the enantioselective epoxidation of olefins . This leads to the formation of epoxides, which are valuable intermediates in organic synthesis and can be further transformed into a variety of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents or additives can affect the reactivity and selectivity of the catalyst . Additionally, factors such as temperature and pH can also impact the efficacy and stability of the catalyst .

Biochemical Analysis

Biochemical Properties

(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride plays a crucial role in biochemical reactions by acting as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of chiral products. The compound’s interaction with biomolecules is primarily through coordination with the manganese center, which enables the activation of molecular oxygen and subsequent oxidation reactions . This interaction is essential for the compound’s catalytic activity in asymmetric synthesis.

Cellular Effects

The effects of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride on cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s catalytic activity can lead to the production of reactive oxygen species (ROS), which can affect cellular metabolism and induce oxidative stress . These effects are crucial in understanding the compound’s role in biochemical and pharmacological applications.

Molecular Mechanism

At the molecular level, (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride exerts its effects through binding interactions with biomolecules. The manganese center in the compound coordinates with oxygen molecules, facilitating their activation and subsequent oxidation reactions . This mechanism is vital for the compound’s catalytic activity in asymmetric transformations. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its catalytic activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride vary with different dosages in animal models. At low doses, the compound exhibits beneficial catalytic activity, promoting enantioselective transformations without significant adverse effects . At high doses, the compound can induce toxicity and oxidative stress, leading to adverse effects on cellular function and overall health . Understanding the dosage effects is crucial for optimizing the compound’s use in biochemical applications.

Metabolic Pathways

(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride is involved in various metabolic pathways, primarily through its role as a catalyst in oxidation reactions. The compound interacts with enzymes and cofactors, facilitating the conversion of substrates into chiral products . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for the compound’s catalytic activity and overall effectiveness in biochemical applications.

Subcellular Localization

(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its use in biochemical research.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;manganese(3+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.3ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAJDQCIDNCJQC-FTKQXCDWSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Cl3MnN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135620-04-1
Record name Manganese, chloro[[2,2'-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Reactant of Route 2
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(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Reactant of Route 3
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(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Reactant of Route 4
Reactant of Route 4
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Reactant of Route 5
Reactant of Route 5
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Reactant of Route 6
Reactant of Route 6
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Customer
Q & A

Q1: What is the structure of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and what is its significance?

A1: (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride is a chiral manganese(III) salen complex. Its structure consists of a manganese(III) ion coordinated to a salen ligand, which is formed by the condensation of a salicylaldehyde derivative with a chiral diamine. The presence of the bulky tert-butyl groups on the salen ligand contributes to its enantioselectivity. This compound is a well-known catalyst for asymmetric epoxidation reactions, most notably the Jacobsen epoxidation, which enables the synthesis of enantiomerically pure epoxides from prochiral olefins [].

Q2: How does (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride behave as a catalyst in reactions?

A2: This compound acts as an asymmetric catalyst, meaning it preferentially forms one enantiomer of a product over the other. The manganese center within the complex plays a crucial role in the catalytic cycle. While the exact mechanism can vary depending on the reaction, it generally involves the manganese center changing oxidation states and interacting with reactants to facilitate the formation of the desired product with high enantioselectivity []. For instance, in the epoxidation of olefins, the manganese(III) center is believed to be oxidized to a high-valent manganese-oxo species, which then transfers an oxygen atom to the olefin to form the epoxide [].

Q3: What spectroscopic techniques are used to study (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and what information do they provide?

A3: Several spectroscopic techniques have been used to characterize (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and its reaction intermediates:

  • UV/Vis Spectroscopy: This technique helps identify the presence of the manganese complex and can provide information about its oxidation state based on the absorption bands observed [].
  • Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule, offering information about its structure and bonding characteristics [].
  • X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy is used to investigate the electronic structure and oxidation state of the manganese center within the complex [].
  • Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information about the local coordination environment around the manganese center, including bond distances and coordination numbers [].

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